Trivanadium ytterbium nonaoxide

Description

Properties

CAS No. |

93585-69-4 |

|---|---|

Molecular Formula |

O9V3Yb-15 |

Molecular Weight |

469.86 g/mol |

IUPAC Name |

oxygen(2-);vanadium;ytterbium(3+) |

InChI |

InChI=1S/9O.3V.Yb/q9*-2;;;;+3 |

InChI Key |

PFZPEJMZFUPPNZ-UHFFFAOYSA-N |

SMILES |

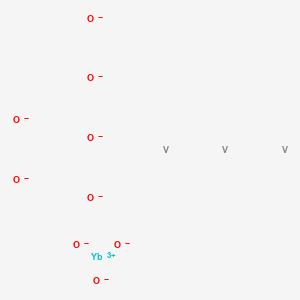

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V].[Yb+3] |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V].[Yb+3] |

Other CAS No. |

93585-69-4 |

Origin of Product |

United States |

Synthetic Methodologies for Trivanadium Ytterbium Nonaoxide V3ybo9

Exploratory Solid-State Reaction Techniques

Solid-state synthesis, often referred to as the ceramic method, is a conventional and widely used approach for preparing polycrystalline solids from a mixture of solid starting materials.

High-Temperature Solid-State Synthesis Approaches

The high-temperature solid-state reaction is the most traditional method for synthesizing complex oxides like V₃YbO₉. This technique involves the intimate mixing of stable, solid precursors, typically binary oxides or carbonates, followed by repeated grinding and heating cycles at high temperatures to facilitate diffusion and reaction between the solid particles. For rare-earth vanadates, temperatures often range from 600 °C to over 1100 °C. rsc.org The process aims to overcome the kinetic barriers of solid-state diffusion to form a thermodynamically stable, homogeneous product. For a compound like Yb₂V₂O₇, which has a different stoichiometry but contains the same elements, solid-state reactions have been successfully employed. semnan.ac.ir The synthesis generally requires multiple heating steps with intermediate grinding to ensure complete reaction and achieve phase purity.

Controlled Atmosphere Sintering Processes

Controlling the furnace atmosphere during sintering is critical, particularly for compounds containing elements with multiple stable oxidation states, such as vanadium. The synthesis of V₃YbO₉ would likely require a controlled atmosphere to maintain the desired vanadium oxidation state (a mix of V⁴⁺/V⁵⁺ might be expected in the V₃O₉ group) and prevent the formation of undesired phases. Depending on the thermodynamic stability of the target compound, this could involve sintering in an inert atmosphere (e.g., argon) to prevent oxidation or reduction, or in a mildly oxidizing or reducing atmosphere to favor the formation of the specific vanadium valence state required for the V₃YbO₉ structure. For instance, the synthesis of metastable Ytterbium(II) Oxide (YbO) has been achieved by carefully controlling the oxygen partial pressure using gas mixtures or solid oxygen sources. researchgate.net

Precursor Selection and Stoichiometric Control

The selection of appropriate precursor materials and the precise control of their ratios are fundamental to successfully synthesizing the target compound. For V₃YbO₉, high-purity binary oxides such as ytterbium(III) oxide (Yb₂O₃) and vanadium pentoxide (V₂O₅) are common starting materials. semnan.ac.ir Alternatively, salts like carbonates, nitrates, or oxalates, which decompose into reactive oxides upon heating, can be used.

Accurate stoichiometric control is paramount. The precursors must be weighed and mixed in the precise molar ratio corresponding to the final product (1:3 Yb:V). Any deviation can lead to the formation of impurity phases. The homogeneity of the precursor mixture is typically enhanced by wet mixing in a solvent (like acetone (B3395972) or ethanol) followed by drying, and then subjecting the mixture to thorough grinding.

Table 1: Typical Parameters for Solid-State Synthesis of Rare-Earth Vanadates

| Parameter | Typical Values/Conditions | Purpose |

| Precursors | Yb₂O₃, V₂O₅, Yb(NO₃)₃, NH₄VO₃ | Sources of ytterbium and vanadium |

| Stoichiometry | Precise 1:3 molar ratio of Yb:V | To form the target V₃YbO₉ phase |

| Mixing Method | Dry or wet grinding (e.g., with acetone) | To ensure intimate contact between reactants |

| Calcination Temp. | 600 - 900 °C | Initial reaction and decomposition of precursors |

| Sintering Temp. | 900 - 1200 °C | To promote grain growth and densification |

| Atmosphere | Air, Inert (Argon), or controlled O₂ partial pressure | To control vanadium oxidation state |

| Duration | 12 - 48 hours per heating cycle | To allow for complete solid-state diffusion |

Solution-Based Synthesis Pathways

Solution-based methods offer advantages over solid-state reactions, including lower synthesis temperatures, better chemical homogeneity, and greater control over particle size and morphology.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses are performed in aqueous solutions (hydrothermal) or organic solvents (solvothermal) within a sealed vessel, known as an autoclave. researchgate.net This allows the reaction to occur at temperatures above the solvent's boiling point by utilizing the autogenously generated pressure. These methods are effective for producing crystalline nanoparticles. For related rare-earth doped vanadates like Yb³⁺/Er³⁺:YVO₄, microwave-assisted hydrothermal synthesis has been shown to produce uniform nanoparticles in a short time (e.g., 1 hour at 140 °C). nih.gov

For V₃YbO₉, a typical hydrothermal process would involve dissolving soluble salts of ytterbium (e.g., Yb(NO₃)₃) and vanadium (e.g., NH₄VO₃) in water. nih.gov A mineralizer or precipitating agent (e.g., NaOH or NH₄OH) is often added to control the pH and facilitate the crystallization process. The solution is then sealed in a Teflon-lined autoclave and heated for several hours or days. The resulting precipitate is filtered, washed, and dried.

Table 2: Representative Conditions for Hydrothermal/Solvothermal Synthesis

| Parameter | Typical Values/Conditions | Purpose |

| Precursors | Yb(NO₃)₃·xH₂O, NH₄VO₃, VCl₃ | Soluble sources of Yb and V ions |

| Solvent | Deionized water, Ethanol, Ethylene (B1197577) glycol | Reaction medium |

| pH Control | NaOH, NH₄OH, EDTA | To control precipitation and particle growth |

| Temperature | 140 - 240 °C | To drive the crystallization process |

| Reaction Time | 1 - 72 hours | To allow for complete crystal formation |

| Post-processing | Washing (water/ethanol), drying, optional calcination | To remove impurities and improve crystallinity |

Sol-Gel Processing for Enhanced Homogeneity

The sol-gel method provides exceptional mixing of constituent ions at the atomic level, leading to high product homogeneity at relatively low temperatures. semanticscholar.org The process involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or salts, to form a colloidal suspension (sol) which then evolves into a gelatinous network (gel).

A potential sol-gel route for V₃YbO₉ could use ytterbium nitrate (B79036) and a vanadium precursor like ammonium (B1175870) metavanadate. These salts are dissolved in a suitable solvent, and a complexing agent, such as citric acid or ethylene glycol, is added. mdpi.com The role of the complexing agent is to form stable complexes with the metal cations, preventing their premature precipitation. Upon heating, the solvent evaporates, and a viscous gel is formed. This gel, which contains a highly homogeneous distribution of the metal ions, is then dried and calcined at an elevated temperature to burn off the organic components and crystallize the desired oxide phase. Sol-gel methods have been successfully used to prepare various complex oxides, including ytterbium silicates and yttrium aluminum garnets. researchgate.netdntb.gov.ua

Co-precipitation Techniques for Mixed-Metal Oxide Formation

Co-precipitation is a versatile and widely used "wet" chemical method for synthesizing multicomponent oxide powders. The fundamental principle involves dissolving salts of the desired metal cations in a suitable solvent, followed by the simultaneous precipitation of these cations from the solution upon the addition of a precipitating agent. rsc.orgmdpi.com This process ensures intimate, atomic-level mixing of the components in the precursor stage, which facilitates the formation of a homogeneous, single-phase crystalline product upon subsequent heat treatment (calcination).

For the synthesis of trivanadium ytterbium nonaoxide (V₃YbO₉), the process would begin with the dissolution of soluble precursor salts of ytterbium and vanadium in a precise 1:3 stoichiometric molar ratio. A precipitating agent, typically a base like ammonium hydroxide (B78521) or sodium carbonate, is then added to the solution. researchgate.netresearchgate.net This raises the pH, causing the co-precipitation of an insoluble precursor, such as a mixture of ytterbium hydroxide [Yb(OH)₃] and a vanadium hydroxide or oxyhydroxide species. The resulting amorphous precipitate is then meticulously filtered, washed to remove residual ions, dried, and finally calcined at elevated temperatures. researchgate.net The calcination step is critical for decomposing the precursor and inducing the solid-state reaction that yields the crystalline V₃YbO₉.

The selection of precursors and control of process parameters are crucial for determining the purity and properties of the final product.

Table 1: Hypothetical Co-precipitation Parameters for V₃YbO₉ Synthesis

| Parameter | Options & Considerations | Research Findings Context |

|---|---|---|

| Ytterbium Precursor | Ytterbium(III) nitrate hexahydrate (Yb(NO₃)₃·6H₂O), Ytterbium(III) chloride (YbCl₃) | Nitrate and chloride salts are commonly used for complex oxide synthesis due to their high solubility in water. mdpi.com |

| Vanadium Precursor | Ammonium metavanadate (NH₄VO₃), Vanadyl sulfate (B86663) (VOSO₄) | Ammonium metavanadate is a common water-soluble source for vanadium in precipitation reactions. |

| Precipitating Agent | Ammonium hydroxide (NH₄OH), Sodium carbonate (Na₂CO₃), Urea (slow hydrolysis) | The choice of agent affects the precursor composition (hydroxide vs. carbonate) and particle morphology. Ammonium hydroxide is frequently used. researchgate.netrsc.org |

| pH Control | Typically maintained in the range of 8-10 | Precise pH control is essential to ensure both cations precipitate simultaneously and completely. |

| Calcination Temp. | 600 - 1000 °C | The temperature must be high enough to overcome the activation energy for crystallization but low enough to avoid phase decomposition or excessive grain growth. For rare-earth silicates, temperatures up to 1173 K (900 °C) are used. researchgate.net |

Template-Assisted Synthesis for Controlled Morphology

Template-assisted synthesis is a sophisticated bottom-up approach that provides precise control over the size, shape, and porosity of the final material. researchgate.netrsc.org This method utilizes a pre-existing nanostructured material—the template—to direct the formation of the desired oxide. The template can be broadly categorized as either "hard" or "soft."

Hard Templates: These are rigid, pre-formed structures with well-defined pores, such as porous alumina (B75360) membranes, silica (B1680970) spheres, or zeolites. The precursor materials are infiltrated into the pores of the template, solidified, and the template is subsequently removed, typically by chemical etching, leaving a negative replica. researchgate.net

Soft Templates: These consist of self-assembling organic molecules like surfactants or block copolymers. In solution, these molecules form micelles or lyotropic liquid crystal phases that act as a scaffold around which the inorganic precursors organize. The organic template is then removed by calcination during the final heat treatment. rsc.org

In a hypothetical synthesis of V₃YbO₉ using this method, ytterbium and vanadium precursors would be combined with a templating agent. The precursors would hydrolyze and condense to form an inorganic network that conforms to the template's structure. Subsequent calcination would burn away the organic template and crystallize the inorganic framework, resulting in nanostructured V₃YbO₉ with a controlled morphology, such as a mesoporous network or nanowires. researchgate.netnih.gov

Table 2: Comparison of Templating Methods for Nanostructure Synthesis

| Template Type | Examples | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Hard Template | Porous Alumina, Mesoporous Silica (e.g., SBA-15), Polystyrene Spheres | Nanocasting (infiltration and removal) | High fidelity replication of template structure; robust. researchgate.net | Template removal can be harsh; infiltration can be incomplete. |

| Soft Template | Block Copolymers (e.g., Pluronic P123), Surfactants (e.g., CTAB) | Self-assembly and co-condensation | Simpler one-pot synthesis; versatile morphologies. rsc.org | Less structural rigidity than hard templates. |

Thin Film Deposition Strategies

The fabrication of this compound as a thin film is essential for its integration into electronic and optical devices. This requires deposition techniques capable of growing high-quality, uniform layers with precise thickness and stoichiometry control on a substrate. The primary methods for this are vapor-phase techniques, which can be broadly classified into chemical and physical deposition processes.

Atomic Layer Deposition (ALD) of Vanadium and Ytterbium Oxides

Atomic Layer Deposition (ALD) is a specialized chemical vapor deposition technique renowned for its ability to produce highly conformal and uniform thin films with atomic-level thickness control. aip.org The process is based on sequential, self-limiting surface reactions. For a complex oxide like V₃YbO₉, the film would be grown by combining the ALD cycles for the constituent binary oxides (e.g., Yb₂O₃ and V₂O₅) in a defined sequence known as a "supercycle." aip.org

The composition of the final film is precisely controlled by the ratio of the cycles of each binary oxide within the supercycle. For instance, to achieve the 1:3 Yb:V cation ratio of V₃YbO₉, one might program a supercycle consisting of one Yb₂O₃ cycle followed by several vanadium oxide cycles. The self-limiting nature of each half-reaction ensures that the growth is highly controlled and reproducible.

Table 3: Potential ALD Process Parameters for V₃YbO₉

| Parameter | Ytterbium Oxide Cycle | Vanadium Oxide Cycle |

|---|---|---|

| Metal Precursor | Yb(thd)₃ (a β-diketonate) researchgate.net | Vanadium(V) oxytriisopropoxide (VTOP), Tetrakis[ethylmethylamino]vanadium (TEMAV) |

| Oxygen Source | Ozone (O₃), Water (H₂O) | Ozone (O₃), Water (H₂O), O₂-plasma |

| Deposition Temp. | 300 - 350 °C researchgate.net | 100 - 250 °C |

| Growth Mechanism | Sequential pulsing of Yb precursor and O₃ into the reactor. | Sequential pulsing of V precursor and O₃ into the reactor. |

| Stoichiometry Control | Achieved by setting the ratio of Yb-cycles to V-cycles in an ALD supercycle. aip.org |

Molecular Beam Epitaxy (MBE) for Heterostructure Fabrication

Molecular Beam Epitaxy (MBE) is a physical vapor deposition technique conducted under ultra-high vacuum (UHV) conditions. It is used to grow single-crystal thin films (epitaxy) with exceptional purity and structural perfection. mit.edunsf.gov In an MBE system, thermal beams of the constituent elements are generated from high-purity sources in effusion cells or electron-beam evaporators. These atomic or molecular beams travel in a straight line to a heated, crystalline substrate, where they condense and form an epitaxial film. fz-juelich.de

To grow a V₃YbO₉ thin film, elemental ytterbium and vanadium would be co-evaporated onto a suitable single-crystal substrate (e.g., SrTiO₃ or MgO) in a controlled oxygen atmosphere, often supplied by a reactive oxygen plasma source. fz-juelich.deresearchgate.net The key challenges in MBE of complex oxides are the precise control over the flux of each element to achieve the desired stoichiometry and the prevention of volatile sub-oxide formation. researchgate.net The growth process is typically monitored in real-time using Reflection High-Energy Electron Diffraction (RHEED), which provides immediate feedback on the crystallinity and growth mode of the film. fz-juelich.de

Table 4: Key Parameters for a Hypothetical MBE Growth of V₃YbO₉

| Parameter | Description |

|---|---|

| Environment | Ultra-High Vacuum (UHV), typically < 10⁻⁹ Torr |

| Ytterbium Source | Effusion cell containing high-purity elemental Yb |

| Vanadium Source | High-temperature effusion cell or electron-beam evaporator for elemental V |

| Oxygen Source | RF plasma source providing atomic oxygen or ozone |

| Substrate | Single crystal (e.g., SrTiO₃, LaAlO₃, MgO) heated to 600-900 °C |

| Growth Control | Flux rates controlled by source temperature; monitored by quartz crystal microbalance. |

| In-situ Analysis | RHEED for real-time monitoring of crystalline structure and layer-by-layer growth. |

Chemical Vapor Deposition (CVD) Approaches

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired thin film. mdpi.com Unlike ALD, the precursors in CVD are often introduced into the reaction chamber simultaneously, and the reactions are thermally driven on the heated substrate. youtube.com

The primary challenge for CVD of complex oxides like V₃YbO₉ is the development of suitable chemical precursors for both ytterbium and vanadium. rsc.org These precursors must be sufficiently volatile to be transported in the gas phase but also stable enough to not decompose prematurely. They should ideally react cleanly on the substrate surface at compatible temperatures to form the desired oxide film without incorporating impurities. Metal-organic compounds, such as β-diketonates, alkoxides, or carboxylates, are often explored for this purpose. rsc.orgmit.edu

Table 5: General Considerations for CVD of V₃YbO₉

| Parameter | Requirement/Example |

|---|---|

| Precursor Type | Metal-organic compounds (e.g., Yb(thd)₃, Vanadyl acetylacetonate) |

| Precursor Properties | High volatility, thermal stability, clean decomposition pathway. rsc.org |

| Carrier Gas | Inert gas (e.g., Argon, Nitrogen) to transport precursors. |

| Reactant Gas | Oxidizing agent (e.g., O₂, N₂O, H₂O). |

| Substrate Temperature | Typically 500 - 900 °C, to provide activation energy for surface reactions. |

| Pressure | Can range from low pressure to atmospheric pressure (LPCVD, APCVD). |

Novel and Hybrid Synthesis Routes

Research into complex oxide synthesis continually evolves, leading to novel and hybrid approaches that combine the advantages of different techniques.

Hybrid MBE: This approach uses a combination of solid elemental sources and gaseous metal-organic precursors. For V₃YbO₉, one could envision using a solid ytterbium source with a volatile vanadium precursor like vanadium oxytriisopropoxide (VTOP). This can alleviate challenges related to controlling the flux of low-vapor-pressure elements and improve stoichiometric control. researchgate.net

Solution-based Hybrid Methods: Techniques like co-precipitation or sol-gel can be combined with subsequent treatments like hydrothermal synthesis. A hydrothermally treated precursor may crystallize at a much lower temperature than a dry calcined one, leading to finer, more homogeneous nanoparticles. researchgate.net

Top-down Exfoliation: For layered vanadate (B1173111) compounds, it may be possible to synthesize a bulk parent crystal and then exfoliate it into thin nanosheets using chemical or mechanical methods. For example, Zintl phase silicides like CaSi₂ can be chemically treated to remove Ca ions, leaving behind silicon layers (siloxene). acs.org A similar approach could potentially be developed for certain vanadate structures.

These emerging strategies offer new pathways to tailor the properties of complex oxides like this compound for future applications.

Mechanochemical Activation in Solid-State Reactions

Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical transformations at or near room temperature. mdpi.com This method offers a green chemistry approach by minimizing or eliminating the need for solvents. mdpi.com The process involves the repeated fracturing and cold-welding of reactant powders, which creates fresh surfaces, reduces diffusion distances, and generates a high density of defects, all of which can significantly enhance reaction rates. mdpi.comyoutube.com

In the context of synthesizing this compound, a stoichiometric mixture of precursor powders, such as ytterbium oxide (Yb₂O₃) and vanadium pentoxide (V₂O₅), would be subjected to high-energy ball milling. The intense mechanical forces generated during milling can overcome the kinetic barriers associated with traditional solid-state reactions, which often require high temperatures for extended periods. mdpi.com

The reaction progression in mechanochemical synthesis is often dictated by a sequence of pairwise interactions at the interfaces of the precursor particles. youtube.com The formation of intermediate phases is a common feature, which eventually leads to the desired final product. For the synthesis of V₃YbO₉, the reaction could proceed through the formation of various ytterbium vanadates as intermediates before the final nonaoxide phase is achieved. The energy and duration of the milling process are critical parameters that would need to be optimized to ensure the complete conversion to single-phase V₃YbO₉.

Table 1: Hypothetical Mechanochemical Synthesis Parameters for V₃YbO₉

| Parameter | Value Range | Purpose |

| Precursors | Yb₂O₃, V₂O₅ | Stoichiometric mixture |

| Milling Type | High-energy planetary or shaker mill | To provide sufficient mechanical energy |

| Milling Atmosphere | Inert (e.g., Argon) | To prevent oxidation or side reactions |

| Ball-to-Powder Ratio | 10:1 to 20:1 | To ensure efficient energy transfer |

| Milling Speed | 200 - 600 RPM | To control the impact energy |

| Milling Time | 1 - 24 hours | To achieve complete reaction |

Note: This table presents hypothetical parameters based on the synthesis of similar complex oxides and would require experimental validation for the synthesis of V₃YbO₉.

Electrochemical Deposition and Intercalation Methods

Electrochemical methods provide an alternative route for the synthesis of complex oxides, offering precise control over stoichiometry and morphology. This approach can be conceptualized in two primary ways for producing this compound: direct electrochemical deposition or a two-step process involving deposition followed by intercalation.

In a direct co-deposition approach, a solution containing both ytterbium and vanadium ions could be used as the electrolyte. By applying a specific potential to a conductive substrate, the ions can be simultaneously reduced and deposited as a mixed oxide film. The composition of the resulting film can be tuned by controlling the electrolyte concentration, pH, and the applied potential.

Alternatively, a two-step intercalation method could be employed. This would first involve the electrochemical deposition of a vanadium oxide film. mdpi.com Vanadium oxides, particularly V₂O₅, are well-known for their layered structures that can accommodate the insertion (intercalation) of various ions. mdpi.com The deposited vanadium oxide film could then be used as a cathode in an electrochemical cell with an electrolyte containing ytterbium ions. By applying a negative potential, ytterbium ions (Yb³⁺) from the electrolyte could be driven into the vanadium oxide host structure to form YbₓV₂O₅. Subsequent heat treatment might be necessary to achieve the specific V₃YbO₉ stoichiometry and crystal structure. The reversibility of this intercalation process is a key factor, as has been studied for other ions like lithium and protons in vanadium pentoxide. nih.govumn.edu

Table 2: Potential Electrochemical Parameters for V₃YbO₉ Synthesis

| Parameter | Method | Description |

| Electrolyte | Co-deposition | Aqueous or non-aqueous solution containing Yb³⁺ and Vⁿ⁺ ions (e.g., from YbCl₃ and VOSO₄) |

| Intercalation | Solution containing Yb³⁺ ions (e.g., Yb(NO₃)₃) | |

| Working Electrode | Both | Conductive substrate (e.g., ITO glass, titanium foil) |

| Applied Potential | Co-deposition | Potentiostatic or galvanostatic control to achieve desired composition |

| Intercalation | Cathodic potential to drive Yb³⁺ intercalation into a pre-deposited V₂O₅ film | |

| Post-treatment | Both | Annealing in a controlled atmosphere to crystallize the V₃YbO₉ phase |

Note: The parameters in this table are illustrative and would need to be determined experimentally.

Utilizing Organic Ligands in Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under elevated temperature and pressure. The use of organic ligands in this process can significantly influence the nucleation and growth of the crystals, allowing for control over particle size, morphology, and even the crystal phase.

For the synthesis of this compound, a hydrothermal approach would involve reacting soluble precursors of ytterbium and vanadium in an aqueous solution. The addition of organic ligands, such as bidentate ligands like bipyridine or chelating agents like ethylenediamine, can have several effects. researchgate.net These ligands can coordinate with the metal ions in the solution, forming metal-organic complexes. These complexes can then act as structure-directing agents, influencing the way the inorganic framework of V₃YbO₉ assembles.

The organic ligands can also control the hydrolysis and condensation rates of the metal precursors, leading to more uniform and smaller particles. In some cases, the organic molecules can become intercalated between the layers of the growing oxide material. mdpi.com A subsequent calcination step would be required to remove the organic components, often leaving behind a porous nanostructure of the desired inorganic phase. The choice of ligand, temperature, pH, and reaction time are all critical parameters that would be manipulated to optimize the synthesis of V₃YbO₉.

Table 3: Illustrative Conditions for Hydrothermal Synthesis of V₃YbO₉ with Organic Ligands

| Parameter | Description |

| Precursors | Soluble salts of ytterbium and vanadium (e.g., Yb(NO₃)₃, NH₄VO₃) |

| Organic Ligand | Bipyridine, ethylenediamine, citric acid, etc. |

| Solvent | Water or a mixed solvent system |

| Temperature | 120 - 250 °C |

| Pressure | Autogenous (generated in a sealed autoclave) |

| Reaction Time | 12 - 72 hours |

| Post-treatment | Calcination to remove organic ligands and crystallize the final product |

Note: This table provides a general framework for the hydrothermal synthesis of V₃YbO₉ and specific conditions would require empirical determination.

Advanced Structural Elucidation of Trivanadium Ytterbium Nonaoxide V3ybo9

Crystallographic Analysis

Crystallographic analysis is the cornerstone for determining the precise three-dimensional arrangement of atoms within the V3YbO9 crystal.

X-ray diffraction (XRD) is a primary and indispensable technique for confirming the formation of the desired V3YbO9 crystalline phase and for determining its lattice parameters. When X-rays are directed at a powdered sample of V3YbO9, they are diffracted by the crystalline planes within the material, producing a unique diffraction pattern. This pattern serves as a fingerprint for the specific crystal structure.

The positions of the diffraction peaks are governed by Bragg's Law and are directly related to the dimensions of the unit cell—the fundamental repeating block of the crystal structure. youtube.com By analyzing the peak positions in the XRD pattern, researchers can accurately calculate the lattice parameters (a, b, c, α, β, γ) that define the size and shape of the unit cell. This analysis is crucial for verifying that the synthesis process has yielded the correct compound, free from significant impurities or secondary phases. For instance, the presence of unreacted precursors like Yb2O3 would be detectable as additional peaks in the XRD pattern. rsc.org

| Parameter | Description |

| Phase Identification | Comparison of the experimental XRD pattern with standard diffraction databases to confirm the presence of the V3YbO9 phase. |

| Lattice Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, calculated from the positions of the diffraction peaks. |

This table provides a summary of the key information obtained from X-ray diffraction analysis of V3YbO9.

While powder XRD is excellent for phase identification and lattice parameter determination, single-crystal X-ray diffraction provides the most definitive and high-resolution data on the crystal structure. This technique requires growing a small, perfect single crystal of V3YbO9. The crystal is then mounted on a goniometer and rotated in a focused X-ray beam.

By collecting and analyzing the intensities and positions of thousands of diffracted spots, a complete and precise three-dimensional map of the electron density within the unit cell can be constructed. This allows for the unambiguous determination of the space group, the precise coordinates of each ytterbium, vanadium, and oxygen atom, as well as bond lengths and angles. This level of detail is essential for understanding the coordination environments of the metal ions and the connectivity of the polyhedra that make up the crystal structure.

Neutron diffraction offers a complementary approach to X-ray diffraction. While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. This makes neutron diffraction particularly sensitive to the positions of lighter atoms, such as oxygen, in the presence of heavier atoms like ytterbium and vanadium. Therefore, it can provide more accurate positions for the oxygen atoms in the V3YbO9 structure than XRD alone.

Furthermore, neutrons possess a magnetic moment, which allows them to interact with any ordered magnetic moments of the atoms in the crystal. If V3YbO9 exhibits magnetic ordering at low temperatures, neutron diffraction is the primary technique used to determine the nature of this magnetic structure, such as the orientation and arrangement of the magnetic moments on the vanadium and/or ytterbium ions.

Rietveld refinement is a powerful computational method used to analyze powder diffraction data (both X-ray and neutron). wikipedia.org It involves fitting a calculated diffraction pattern, based on a structural model, to the entire experimental pattern. wikipedia.orgyoutube.com This technique is particularly valuable when single crystals are not available or when a very precise structural model is needed from powder data.

The refinement process iteratively adjusts various parameters of the structural model—including lattice parameters, atomic positions, site occupancies, and thermal displacement parameters—to minimize the difference between the calculated and observed diffraction profiles. youtube.com A successful Rietveld refinement can yield highly accurate structural information, approaching the quality of single-crystal data, and can also provide quantitative information about the phase composition of a multiphase sample. rsc.orgyoutube.com The quality of the fit is assessed by numerical indicators known as R-factors. youtube.com

| Refinement Parameter | Information Obtained |

| Lattice Parameters | Precise unit cell dimensions. |

| Atomic Coordinates | The x, y, z positions of each atom in the unit cell. |

| Site Occupancy Factors | The extent to which a particular atomic site is occupied. |

| Thermal Parameters | Information on the thermal vibrations of the atoms. |

| Phase Fractions | Quantitative amounts of each crystalline phase in a mixture. |

This table outlines the key parameters refined during a Rietveld analysis and the structural information they provide.

Microstructural and Morphological Characterization

Beyond the atomic scale, understanding the microstructure and morphology of V3YbO9 is crucial for relating its synthesis conditions to its properties.

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface features and particle characteristics of synthesized V3YbO9 powder. ucsb.edu In SEM, a focused beam of electrons is scanned across the sample's surface. ucsb.eduou.edu The interactions between the electrons and the sample generate various signals, primarily secondary electrons, which are collected to form a high-resolution, three-dimensional-like image of the surface topography. ucsb.edu

SEM analysis reveals important information about the morphology of the V3YbO9 particles, such as their shape, size distribution, and degree of agglomeration. This is critical because the particle size and surface area can significantly influence the material's reactivity and performance in various applications. For example, in catalysis, smaller, well-dispersed particles are often desirable. The images obtained from SEM provide direct visual evidence of the material's physical form at the micro- and nanoscale. researchgate.netmicroscopist.co.uk

Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging

No specific studies utilizing Transmission Electron Microscopy to analyze the nanostructure or provide lattice imaging of V₃YbO₉ are available in the reviewed literature. Such an analysis would be invaluable for understanding the material's grain size, morphology, and crystalline nature.

High-Resolution TEM (HRTEM) for Atomic Arrangement and Defects

There is no published research employing High-Resolution Transmission Electron Microscopy to investigate the precise atomic arrangement or to identify crystalline defects within Trivanadium Ytterbium Nonaoxide.

Atomic Force Microscopy (AFM) for Surface Topography and Local Structure

Detailed reports on the surface topography, roughness, or local surface structure of V₃YbO₉ obtained through Atomic Force Microscopy are absent from the scientific literature.

Local Structural Probes

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

No data from EXAFS spectroscopy is available for V₃YbO₉. This technique would be critical for determining the local atomic environment, including coordination numbers and interatomic distances around the vanadium and ytterbium atoms.

Pair Distribution Function (PDF) Analysis for Amorphous or Nanocrystalline Phases

There are no published studies that apply Pair Distribution Function analysis to V₃YbO₉ to elucidate its structure, particularly for any potential amorphous or nanocrystalline forms.

Spectroscopic Characterization of Trivanadium Ytterbium Nonaoxide V3ybo9

Electronic Structure and Oxidation State Probes

Probing the electronic configuration and the valence states of vanadium and ytterbium is fundamental to understanding the material's properties. Techniques like X-ray photoelectron spectroscopy, X-ray absorption near-edge structure spectroscopy, and UV-visible absorption spectroscopy are pivotal for this purpose.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Valence States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. researchgate.net When applied to trivanadium ytterbium nonaoxide, XPS works by irradiating the sample with X-rays, causing the emission of core-level electrons. researchgate.net The kinetic energy of these photoelectrons is measured, and their binding energy is calculated using the equation:

BE = hν - KE - Φ

where BE is the binding energy, hν is the energy of the incident X-ray photon, KE is the kinetic energy of the emitted electron, and Φ is the work function of the spectrometer. youtube.comyoutube.com

The binding energy is characteristic of each element and its specific chemical environment, acting as a fingerprint for both elemental identification and oxidation state analysis. youtube.com For V₃YbO₉, XPS analysis would confirm the presence of Vanadium (V), Ytterbium (Yb), and Oxygen (O). High-resolution spectra of the V 2p, Yb 4d, and O 1s regions would provide detailed information on their respective valence states.

In related vanadium oxides, the V 2p₃/₂ peak position is sensitive to the oxidation state, shifting to higher binding energies as the oxidation state increases. It is expected that vanadium in V₃YbO₉ would exhibit multiple oxidation states, likely V⁴⁺ and V⁵⁺, which would be resolved by deconvolution of the V 2p spectrum. youtube.com Ytterbium is typically stable in the +3 oxidation state in such oxides, which would be confirmed by the characteristic binding energy of the Yb 4d or Yb 3d peaks. doitpoms.ac.uk The O 1s spectrum would primarily correspond to oxide lattices (O²⁻) but could also reveal the presence of other oxygen species like hydroxides or carbonates on the surface.

Table 1: Expected XPS Binding Energy Ranges for Constituent Elements in V₃YbO₉ (Note: These are typical values based on literature for related compounds and are for illustrative purposes. Specific values for V₃YbO₉ require experimental measurement.)

| Element | Core Level | Oxidation State | Typical Binding Energy (eV) |

| Vanadium | V 2p₃/₂ | V⁴⁺ | ~515.7 - 516.5 |

| V⁵⁺ | ~517.0 - 517.8 | ||

| Ytterbium | Yb 4d₅/₂ | Yb³⁺ | ~184 - 186 |

| Oxygen | O 1s | O²⁻ (Lattice) | ~529.5 - 530.5 |

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Vanadium and Ytterbium Oxidation States

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful, element-specific tool for determining the oxidation state and coordination geometry of an absorbing atom. d-nb.infouu.nl The technique measures the X-ray absorption coefficient as a function of incident X-ray energy, from just below to about 50 eV above an absorption edge of a specific element. youtube.commsu.edu

For V₃YbO₉, XANES spectra would be collected at both the Vanadium K-edge (~5465 eV) and the Ytterbium L₃-edge (~8944 eV). The energy position of the absorption edge is directly correlated with the oxidation state of the absorbing atom; a higher oxidation state results in a shift of the edge to higher energy. researchgate.netnih.gov This allows for a precise quantification of the average oxidation state of vanadium in the bulk material.

Furthermore, the pre-edge features in the V K-edge XANES spectrum are particularly informative. The intensity and shape of these pre-edge peaks, which arise from 1s to 3d electronic transitions, are sensitive to the local coordination environment (e.g., tetrahedral vs. octahedral) and the degree of centrosymmetry. researchgate.net Analysis of these features would reveal details about the geometry of the VOₓ polyhedra within the V₃YbO₉ structure. Similarly, the Yb L₃-edge XANES spectrum, characterized by a strong "white line" feature, confirms the Yb³⁺ valence state, as other oxidation states like Yb²⁺ would present a distinctly different spectral shape and position. aps.org

UV-Visible Absorption Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from ground states to excited states. researchgate.netmdpi.com For a solid material like V₃YbO₉, the resulting spectrum provides information about its electronic band structure and optical band gap. nih.gov

The absorption features in the UV-Vis spectrum of V₃YbO₉ would be associated with several types of electronic transitions. Charge-transfer transitions, such as O 2p → V 3d, are typically responsible for strong absorption bands in the ultraviolet region. The energy of these transitions is related to the V-O bond length and the oxidation state of vanadium.

Additionally, d-d transitions within the vanadium ions (if V⁴⁺ with a d¹ configuration is present) can occur, although they are often weaker and may be masked by the more intense charge-transfer bands. For ytterbium, the primary absorption in the near-infrared (NIR) region is the ⁴F₇/₂ → ⁴F₅/₂ transition of the Yb³⁺ ion, typically centered around 970-980 nm. researchgate.net Measuring the UV-Vis-NIR absorption spectrum allows for the determination of the material's optical band gap by analyzing the absorption edge using a Tauc plot.

Table 2: Potential Electronic Transitions for V₃YbO₉ in UV-Vis-NIR Spectroscopy (Note: The exact positions of absorption peaks are dependent on the specific crystal structure and local environment and require experimental verification.)

| Transition Type | Wavelength Range | Description |

| O 2p → V 3d Charge Transfer | UV Region (< 400 nm) | Excitation of an electron from oxygen ligand orbitals to vanadium metal orbitals. |

| d-d Transitions (V⁴⁺) | Visible Region | Electronic transitions between d-orbitals of the V⁴⁺ ion. |

| ⁴F₇/₂ → ⁴F₅/₂ (Yb³⁺) | NIR Region (~975 nm) | Intra-configurational f-f transition within the Yb³⁺ ion. researchgate.net |

Vibrational Spectroscopy for Bonding and Local Environment

Vibrational spectroscopy techniques, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, probe the vibrational modes of a material. These modes are determined by the masses of the atoms, the strength of their bonds, and the symmetry of the crystal structure, providing a detailed fingerprint of the compound's local structure and chemical bonding.

Raman Spectroscopy for Vibrational Modes and Structural Symmetry

Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a system. libretexts.org A vibrational mode is "Raman active" if it involves a change in the polarizability of the molecule or crystal lattice. doitpoms.ac.ukhoriba.com The technique is highly sensitive to the crystal structure and symmetry of the material.

The Raman spectrum of crystalline V₃YbO₉ would exhibit a series of peaks corresponding to its specific phonon modes. These modes can be broadly categorized:

High-frequency modes: Typically above 600 cm⁻¹, these are associated with the stretching vibrations of the vanadium-oxygen bonds within the VOₓ polyhedra (e.g., vanadate (B1173111) groups). The exact frequencies would depend on the degree of polymerization of these groups and the V-O bond lengths.

Mid- to low-frequency modes: These correspond to bending vibrations of the O-V-O bonds and the vibrational modes involving the heavier ytterbium cation and its coordination environment (Yb-O bonds).

Group theory analysis, based on the crystal's space group, can predict the number of Raman-active modes. The position, width, and polarization dependence of the observed Raman peaks can be used to confirm the crystal symmetry and identify any local distortions or phase transitions. youtube.comresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is an absorption-based technique that measures the interaction of infrared radiation with a material. youtube.com A molecule absorbs infrared radiation at frequencies that correspond to its natural vibrational frequencies. A mode is "IR active" if it results in a change in the molecule's dipole moment. msu.eduresearchgate.net

FTIR is complementary to Raman spectroscopy; in centrosymmetric crystal structures, a mode that is Raman active is IR inactive, and vice-versa (the rule of mutual exclusion). libretexts.org For non-centrosymmetric structures, some modes may be active in both.

The FTIR spectrum of V₃YbO₉ would provide information on the chemical bonds present. Similar to Raman spectroscopy, the high-frequency region of the FTIR spectrum would be dominated by absorptions from V-O stretching vibrations. The region below 600 cm⁻¹ would contain bands related to O-V-O bending modes and vibrations involving the Yb-O bonds. The presence of broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹ would indicate the presence of adsorbed water molecules (O-H stretching and H-O-H bending, respectively), which is common for powdered samples.

Table 3: General Wavenumber Regions for Vibrational Modes in Vanadate and Ytterbium Oxides (Note: These are general assignments. Specific peak positions for V₃YbO₉ must be determined experimentally.)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| V-O Stretching | 700 - 1000 cm⁻¹ | Raman & FTIR |

| O-V-O Bending | 400 - 600 cm⁻¹ | Raman & FTIR |

| Yb-O Lattice Modes | 200 - 500 cm⁻¹ | Raman & FTIR |

Magnetic and Resonant Spectroscopies

The study of the magnetic and resonant properties of this compound is crucial for understanding its potential in advanced technological applications, such as data storage and spintronics. ontosight.ai The presence of both transition metal (Vanadium) and rare-earth (Ytterbium) ions gives rise to interesting magnetic phenomena that can be probed by specialized spectroscopic methods. ontosight.ai

Electron Paramagnetic Resonance (EPR) for Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. wikipedia.org In this compound, paramagnetic centers can arise from the Yb³⁺ ions, which typically have an odd number of 4f electrons, and potentially from Vanadium ions in specific oxidation states (e.g., V⁴⁺ with a d¹ configuration).

The EPR spectrum provides detailed information about the electronic structure of these paramagnetic centers. The key parameters extracted from an EPR spectrum are the g-factor and the hyperfine coupling constant. The g-factor gives insight into the electronic environment of the unpaired electron, with deviations from the free electron g-value (approximately 2.0023) indicating spin-orbit coupling. libretexts.orguchicago.edu Hyperfine interactions, which arise from the coupling of the electron spin with the magnetic moments of nearby nuclei, can help identify the specific ions and their local coordination.

While direct experimental EPR data for V₃YbO₉ is not extensively reported in the public domain, the expected parameters that would be determined from such an analysis are outlined in the table below.

Table 1: Expected EPR Parameters for Paramagnetic Centers in V₃YbO₉

| Paramagnetic Center | g-factor (g) | Hyperfine Coupling Constant (A) |

|---|---|---|

| Yb³⁺ | Data not available in literature | Data not available in literature |

| Vⁿ⁺ (paramagnetic) | Data not available in literature | Data not available in literature |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State) for Local Structural Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the local atomic environments in crystalline materials. youtube.com This technique provides element-specific information about the structure and bonding by measuring the interaction of nuclear spins with an applied magnetic field. youtube.comyoutube.com

For this compound, several nuclei are amenable to NMR studies. The ⁵¹V nucleus is a sensitive probe for the local environment around the vanadium atoms, and its chemical shift can provide information about the oxidation state and coordination of vanadium. The ytterbium isotopes ¹⁷¹Yb (spin I=1/2) and ¹⁷³Yb (spin I=5/2) can also be studied, though their low natural abundance and, in the case of ¹⁷³Yb, quadrupolar nature can present experimental challenges. NMR can distinguish between different crystallographic sites of the same element and provide insights into the local symmetry. mdpi.com

Specific solid-state NMR data for V₃YbO₉ is not readily found in published literature. The table below summarizes the types of parameters that would be obtained from solid-state NMR experiments on this compound.

Table 2: Potential Solid-State NMR Parameters for V₃YbO₉

| Nucleus | Isotropic Chemical Shift (δ) | Quadrupolar Coupling Constant (Cq) |

|---|---|---|

| ⁵¹V | Data not available in literature | Data not available in literature |

| ¹⁷¹Yb | Data not available in literature | Not Applicable (I=1/2) |

| ¹⁷³Yb | Data not available in literature | Data not available in literature |

Mössbauer Spectroscopy (if applicable for relevant isotopes)

Mössbauer spectroscopy is a highly sensitive technique for studying the properties of specific atomic nuclei in a solid matrix. wikipedia.org It relies on the recoil-free emission and resonant absorption of gamma rays, providing detailed information about the chemical environment, oxidation state, and magnetic properties of the Mössbauer-active isotope. libretexts.orgyoutube.com

The applicability of Mössbauer spectroscopy to this compound depends on the presence of Mössbauer-active isotopes. Vanadium does not have any isotopes suitable for conventional Mössbauer spectroscopy. However, several isotopes of Ytterbium, such as ¹⁷⁰Yb, ¹⁷¹Yb, ¹⁷²Yb, ¹⁷⁴Yb, and ¹⁷⁶Yb, are Mössbauer active.

Studying the ¹⁷⁰Yb isotope, for instance, can reveal information about the valence state of ytterbium (distinguishing between Yb²⁺ and Yb³⁺) through the isomer shift and quadrupole splitting. nih.gov In a magnetically ordered state, the interaction between the nuclear magnetic moment and an internal magnetic field leads to hyperfine splitting of the nuclear energy levels, which can be used to probe the magnetic properties of the Yb sublattice. nih.gov

Detailed Mössbauer spectroscopy studies on V₃YbO₉ have not been widely published. The expected parameters from such an investigation are presented below.

Table 3: Potential Mössbauer Spectroscopy Parameters for Ytterbium in V₃YbO₉

| Mössbauer Isotope | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Hyperfine Magnetic Field (B_hf) (T) |

|---|---|---|---|

| ¹⁷⁰Yb | Data not available in literature | Data not available in literature | Data not available in literature |

| ¹⁷¹Yb | Data not available in literature | Data not available in literature | Data not available in literature |

Theoretical and Computational Investigations of Trivanadium Ytterbium Nonaoxide V3ybo9

First-Principles Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational materials science for predicting material properties from the ground up, without empirical parameters. For a complex oxide like V₃YbO₉, DFT can elucidate its structural, electronic, and thermodynamic characteristics.

Prediction of Ground State Crystal Structure and Stability

A fundamental application of DFT is the prediction of a compound's most stable crystal structure (the ground state) and its thermodynamic stability. This is achieved by calculating the total energy for various atomic arrangements. The structure with the lowest energy corresponds to the most stable configuration at 0 Kelvin.

The stability of a compound is often assessed by its formation enthalpy (ΔHᵟ), which is the energy released or absorbed when the compound is formed from its elemental constituents. A negative formation enthalpy indicates that the compound is stable with respect to decomposition into its elements. DFT calculations can reliably predict these values. For instance, the Strongly Constrained and Appropriately Normed (SCAN) functional within DFT has shown significant accuracy in predicting formation enthalpies and selecting the correct ground state structure for a wide range of materials. escholarship.org The calculation involves comparing the total energy of the V₃YbO₉ compound against the energies of its constituent elements (Vanadium, Ytterbium, Oxygen) in their standard states. escholarship.org

The structural stability of related complex oxides, such as perovskites, is often initially estimated using the Goldschmidt tolerance factor, which is based on ionic radii. nih.gov While V₃YbO₉ is not a simple perovskite, similar principles of ionic packing and electrostatic interaction govern its structure. DFT calculations provide a much more robust prediction by directly computing the quantum mechanical forces and energies. researchgate.net

Table 1: Illustrative Example of DFT-Calculated Formation Enthalpies for Competing Crystal Structures of V₃YbO₉ (Note: This table is illustrative as specific literature data for V₃YbO₉ is not available. It demonstrates how results would be presented.)

| Proposed Crystal Structure | Space Group | Total Energy (eV/f.u.) | Formation Enthalpy (eV/atom) | Relative Stability (meV/atom) |

|---|---|---|---|---|

| Orthorhombic | Pnma | -150.25 | -2.15 | 0 |

| Monoclinic | P2₁/c | -150.19 | -2.14 | +10 |

Electronic Band Structure and Density of States Calculations

The electronic band structure and Density of States (DOS) are critical for understanding a material's electrical and optical properties. The band structure plots the allowed electron energy levels (bands) versus momentum through the crystal's Brillouin zone, while the DOS represents the number of available electronic states at each energy level. wikipedia.orgcloudfront.net

Calculations for V₃YbO₉ would reveal:

Band Gap: The energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM). A non-zero band gap indicates semiconductor or insulator behavior, while a zero or overlapping gap signifies a metal.

Nature of the Band Gap: Whether the VBM and CBM occur at the same momentum point (direct band gap) or different points (indirect band gap), which affects optical absorption efficiency. jdftx.org

Orbital Contributions: The partial DOS (PDOS) breaks down the total DOS into contributions from specific atoms (V, Yb, O) and their orbitals (e.g., V 3d, Yb 4f, O 2p). flapw.de This analysis would show which orbitals dominate the valence and conduction bands, providing insight into bonding and electronic transport. In V₃YbO₉, the V 3d and Yb 4f states are expected to play a crucial role in its electronic and magnetic properties. ontosight.airesearchgate.netchemrxiv.org

Analysis of Interatomic Bonding and Charge Distribution

DFT allows for a detailed analysis of how electrons are distributed within the crystal, which defines the nature of the chemical bonds. Techniques like Bader charge analysis or Mulliken population analysis quantify the amount of charge transferred between atoms. nih.govarxiv.org

For V₃YbO₉, this analysis would determine the degree of ionicity or covalency in the Vanadium-Oxygen and Ytterbium-Oxygen bonds. It would quantify the effective ionic charges on each atom, which can be compared to their formal oxidation states. nih.gov Electron density difference plots, another output of DFT, visualize the redistribution of charge upon bond formation, clearly showing regions of electron accumulation (covalent bonds, lone pairs) and depletion. This information is key to understanding the material's chemical reactivity and dielectric properties.

Examination of Vanadium Oxidation States and Coordination Environments

Vanadium is known for its ability to exist in multiple oxidation states, typically +2, +3, +4, and +5, each associated with distinct properties. wikipedia.orglibretexts.org In a complex oxide like V₃YbO₉, where ytterbium is stably in the +3 state, the three vanadium atoms must adopt a combination of oxidation states to maintain charge neutrality with the nine oxygen atoms (O²⁻). ontosight.ai

DFT calculations can help determine the most likely oxidation states by analyzing the local magnetic moments on the vanadium atoms and the distribution of electron density. chemguide.co.uk The coordination environment—the number and arrangement of neighboring oxygen atoms around each vanadium ion (e.g., tetrahedral, square pyramidal, octahedral)—is also a critical factor that influences the oxidation state and can be precisely determined from the relaxed ground state structure in DFT. wikipedia.org

Table 2: Possible Vanadium Oxidation States and Typical Coordination Geometries in Oxides

| Oxidation State | d-electron Count | Typical Coordination Number | Common Geometries |

|---|---|---|---|

| V⁵⁺ | d⁰ | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral |

| V⁴⁺ | d¹ | 5, 6 | Square Pyramidal (Vanadyl), Distorted Octahedral |

| V³⁺ | d² | 6 | Octahedral |

Investigation of Oxygen Vacancy Formation and Stability

Oxygen vacancies are common point defects in metal oxides and can profoundly influence their catalytic and electronic properties. DFT is widely used to study the formation and stability of these vacancies. nih.gov

The oxygen vacancy formation energy (Eᵥₐ꜀) is the energy required to remove an oxygen atom from the crystal lattice. DFT calculations determine this by comparing the energy of a perfect supercell with that of a supercell containing a vacancy. nih.gov In V₃YbO₉, there could be multiple non-equivalent oxygen sites, and DFT can predict which site is most favorable for vacancy formation. researchgate.net

Furthermore, these calculations reveal the consequences of creating a vacancy, such as:

Charge Localization: The electrons left behind by the removed oxygen atom tend to localize on nearby metal cations, often reducing their oxidation state (e.g., V⁴⁺ to V³⁺). researchgate.net

Defect States: The vacancy can introduce new electronic states within the band gap, affecting conductivity and optical absorption. aps.org

Structural Relaxation: The atoms surrounding the vacancy will relax into new equilibrium positions.

Studies on other oxides show that the vacancy formation energy is a key descriptor of surface reactivity. researchgate.net A lower formation energy often correlates with higher catalytic activity. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. researchgate.net While DFT is excellent for ground-state properties, MD is used to study the behavior of materials at finite temperatures and to observe dynamic processes.

For V₃YbO₉, MD simulations could be employed to investigate:

Structural Phase Transitions: By simulating the system at various temperatures, one could observe temperature-induced changes in the crystal structure.

Ionic Diffusion: MD is an ideal tool to study the movement of ions through the lattice, which is crucial for applications in batteries or fuel cells. For example, it could model the diffusion pathways and activation energies for oxygen ions, particularly in the presence of vacancies.

Thermal Properties: Properties like thermal expansion, specific heat capacity, and thermal conductivity can be calculated from MD trajectories.

Amorphous Structures: MD can be used to simulate the quenching of a material from a liquid state to form an amorphous (non-crystalline) structure, allowing for the study of its local atomic environment and properties. vnu.edu.vn

MD simulations can be performed using classical interatomic potentials (force fields) or, for higher accuracy, using forces calculated on-the-fly from DFT, a method known as ab initio Molecular Dynamics (AIMD). researchgate.net

Prediction of Structural Dynamics and Phase Transitions

Understanding the structural stability and potential phase transitions of V₃YbO₉ under varying temperatures is crucial for predicting its behavior and potential applications. Computational techniques like Molecular Dynamics (MD) and Density Functional Theory (DFT) are powerful tools for this purpose.

Ab initio molecular dynamics (AIMD) simulations can model the movement of individual atoms within the V₃YbO₉ crystal lattice as a function of temperature. aip.orgucsd.edu By simulating the heating of the material, researchers can observe changes in key structural parameters. Phase transitions are often identified by abrupt changes in the lattice constants, cell volume, or the bond angles within the coordination polyhedra, such as the VO₆ octahedra. rruff.infoaps.org In many perovskite-like oxides, phase transitions are driven by the collective tilting or rotation of these octahedra, a phenomenon that MD simulations are well-suited to capture. aps.org For a compound like V₃YbO₉, simulations would likely reveal transitions from a lower-symmetry (e.g., orthorhombic) to a higher-symmetry (e.g., tetragonal or cubic) phase at elevated temperatures. rruff.info

Table 1: Illustrative Example of MD Simulation Data for a Predicted Phase Transition in V₃YbO₉ This table represents the type of data that would be generated from a molecular dynamics simulation to identify a phase transition.

| Simulation Temperature (K) | Average Lattice Parameter a (Å) | Average Lattice Parameter b (Å) | Average Lattice Parameter c (Å) | Crystal System |

| 300 | 7.51 | 7.54 | 7.62 | Orthorhombic |

| 400 | 7.53 | 7.56 | 7.64 | Orthorhombic |

| 500 | 7.55 | 7.58 | 7.66 | Orthorhombic |

| 600 | 7.61 | 7.61 | 7.68 | Tetragonal |

| 700 | 7.63 | 7.63 | 7.70 | Tetragonal |

Simulation of Ion Diffusion Pathways within the Lattice

The movement of ions within a solid material, or ion diffusion, is a key property for applications such as solid-state batteries and sensors. uq.edu.auacs.org Computational modeling can elucidate the mechanisms and energetics of ion diffusion within the V₃YbO₉ lattice. Molecular dynamics can be used to simulate the trajectories of ions over time, allowing for the calculation of diffusion coefficients from the mean square displacement of the particles. nih.govnih.gov

For a more detailed understanding of the diffusion mechanism, the Nudged Elastic Band (NEB) method, combined with DFT calculations, is employed. aps.orgosti.gov This technique identifies the minimum energy path an ion takes when moving from one stable site in the lattice to another. utexas.eduresearchgate.net The output of an NEB calculation is an energy profile along this diffusion pathway, with the highest point on the profile representing the activation energy—the energy barrier that the ion must overcome to hop between sites. For V₃YbO₉, these calculations could be used to study the diffusion of oxygen vacancies or potential dopant ions, which is critical for understanding its ionic conductivity.

Table 2: Hypothetical Energy Profile for Oxygen Ion Diffusion in V₃YbO₉ via NEB Calculation This table illustrates a simplified energy profile for an ion hopping between two sites in the crystal lattice.

| Reaction Coordinate (Normalized) | Relative Energy (eV) | Description |

| 0.0 | 0.00 | Initial State (Ion in stable lattice site A) |

| 0.1 | 0.15 | |

| 0.2 | 0.45 | |

| 0.3 | 0.85 | |

| 0.4 | 1.15 | |

| 0.5 | 1.25 | Transition State (Saddle Point) |

| 0.6 | 1.10 | |

| 0.7 | 0.75 | |

| 0.8 | 0.35 | |

| 0.9 | 0.10 | |

| 1.0 | 0.00 | Final State (Ion in stable lattice site B) |

| Activation Energy (Eₐ) = 1.25 eV |

Thermodynamic Modeling

Thermodynamic modeling allows for the prediction of material stability and the conditions required for its synthesis. These computational tools are essential for designing new materials and optimizing their production processes.

Phase Stability Diagrams of the Yb-V-O System

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach for determining the phase stability in multi-component systems like the Ytterbium-Vanadium-Oxygen (Yb-V-O) system. onera.frpitt.edu The method relies on thermodynamic databases that describe the Gibbs energy of each possible phase as a function of temperature, pressure, and composition. aps.org

To construct a reliable thermodynamic model for the Yb-V-O system, data from the constituent binary systems (e.g., V-O, Yb-O, and Yb-V) must first be assessed and modeled. researchgate.net First-principles calculations using DFT can provide crucial data, such as the formation energies of known stable compounds like V₃YbO₉ and other potential metastable phases, which are used to parameterize the Gibbs energy functions. aps.orgacs.org By minimizing the total Gibbs energy of the system at various compositions, the CALPHAD method can generate phase diagrams, such as an isothermal section, which shows the equilibrium phases present at a given temperature.

Table 3: Key Parameters for CALPHAD Thermodynamic Modeling of the Yb-V-O System

| Parameter Type | Description | Relevance to Yb-V-O System |

| Unary Data | Gibbs energy functions for pure elements (Yb, V, O) as a function of temperature. | Forms the foundation of the entire thermodynamic database. |

| Binary Interaction Parameters | Describes the deviation from ideal mixing in the binary liquid and solid solution phases (e.g., in the V-O system). | Essential for accurately modeling the binary subsystems that make up the ternary diagram. |

| Compound Phase Data | Enthalpy of formation and heat capacity for stoichiometric compounds (e.g., Yb₂O₃, V₂O₅, V₃YbO₉). | Defines the stability of the key solid phases in the system. |

| Ternary Interaction Parameters | Correction terms that account for interactions in the ternary solution phases. | Refines the model to accurately predict phase equilibria in the full ternary system. researchgate.net |

Prediction of Synthetic Accessibility

Predicting whether a novel compound can be synthesized in a laboratory is a critical step in materials discovery. Synthetic Accessibility (SA) scores are computational metrics designed to provide this estimation. mdpi.comacs.org These scores are often based on machine learning models trained on large databases of known chemical reactions or are calculated based on molecular complexity. mdpi.comacs.org

For a given molecule, an SA score is calculated on a scale, for instance from 1 (easy to synthesize) to 10 (very difficult or impossible to synthesize). nih.govsynthiaonline.com The score may consider factors such as the complexity of the structure (e.g., number of rings, stereocenters), similarity to known starting materials, and analysis of strategic bonds for retrosynthesis. acs.orgnih.gov While more developed for organic molecules, the principles can be applied to inorganic solids like V₃YbO₉. The accessibility would be evaluated based on the complexity of the crystal structure and the feasibility of reaction pathways from common precursors, such as ytterbium(III) oxide (Yb₂O₃) and various vanadium oxides (e.g., V₂O₅).

Table 4: Synthetic Accessibility (SA) Concepts Applied to V₃YbO₉

| SA Metric | Principle | Application to V₃YbO₉ |

| Complexity-Based Score (e.g., SAScore) | Penalizes complex structural features like non-standard ring systems and stereochemistry. nih.gov | The score for V₃YbO₉ would be influenced by its crystal symmetry, the coordination environments of the metal ions, and the connectivity of the VO₆ octahedra. |

| Retrosynthesis-Based Score (e.g., SCScore) | Evaluates the complexity based on breaking the molecule down into simpler, known precursors through known reaction types. mdpi.com | A retrosynthetic analysis would consider pathways from simple, commercially available oxides like Yb₂O₃ and V₂O₅ via solid-state reaction methods. |

| Precursor Availability | Considers the cost and availability of the required starting materials. nih.gov | The high availability of Yb₂O₃ and V₂O₅ would contribute favorably to the synthetic accessibility of V₃YbO₉. |

Computational Spectroscopy

Computational methods can predict the spectroscopic fingerprints of a material, which are invaluable for identifying and characterizing it experimentally.

Simulated XRD Patterns and Spectroscopic Data for Comparison with Experimental Findings

Once a stable crystal structure for V₃YbO₉ is predicted using methods like DFT, its theoretical X-ray diffraction (XRD) pattern can be simulated. researchgate.net This simulation calculates the expected positions (2θ angles) and relative intensities of diffraction peaks based on the material's lattice parameters and atomic positions. rsc.orgresearchgate.net Comparing a simulated XRD pattern with an experimental one is a standard method for confirming the crystal structure of a synthesized material. rsc.org

Similarly, DFT calculations can predict the vibrational properties of the V₃YbO₉ lattice. researchgate.net These calculations yield the frequencies of the fundamental vibrational modes, which correspond to peaks in infrared (IR) and Raman spectra. mdpi.com Each mode represents a specific collective motion of the atoms, such as the stretching or bending of the V-O bonds within the VO₆ octahedra. This theoretical data is crucial for assigning the peaks in experimental spectra to specific atomic vibrations, providing a complete characterization of the material. nih.gov

Table 5: Example of a Simulated Powder XRD Pattern for a Hypothetical V₃YbO₉ Structure

| 2θ (degrees) | d-spacing (Å) | Miller Indices (h, k, l) | Relative Intensity (%) |

| 22.8 | 3.90 | (1, 1, 1) | 45 |

| 32.5 | 2.75 | (2, 2, 0) | 100 |

| 40.1 | 2.25 | (3, 1, 1) | 65 |

| 46.8 | 1.94 | (4, 0, 0) | 20 |

| 52.7 | 1.74 | (3, 3, 1) | 35 |

| 58.3 | 1.58 | (4, 2, 2) | 50 |

Table 6: Illustrative DFT-Predicted Vibrational Modes for V₃YbO₉

| Frequency (cm⁻¹) | Spectroscopic Activity | Description of Vibrational Mode |

| 950 | Raman / IR | Symmetric V-O stretching in VO₆ octahedra |

| 880 | Raman | Asymmetric V-O stretching |

| 650 | IR | O-V-O bending mode |

| 420 | Raman / IR | Yb-O stretching mode |

| 280 | Raman | Lattice mode (octahedral rotation) |

| 150 | Raman | Lattice mode (translation of Yb³⁺ ion) |

Modeling of Ytterbium Electron Levels and Interactions

Comprehensive theoretical and computational modeling of the electron levels and interactions of the ytterbium (Yb³⁺) ion within the trivanadium ytterbium nonaoxide (V₃YbO₉) crystal lattice is essential for a fundamental understanding of its physical properties. However, a review of the current scientific literature reveals a significant gap in dedicated research on this specific compound. While computational methods for modeling lanthanide ions in various crystalline environments are well-established, specific studies focusing on V₃YbO₉ are not publicly available at this time.

In the absence of direct research on V₃YbO₉, the scientific community relies on theoretical frameworks and findings from studies on other ytterbium-containing materials to infer potential behaviors. Generally, the modeling of Yb³⁺ electron levels involves a multi-faceted approach that considers the free-ion Hamiltonian, the crystal field (CF) potential, and spin-orbit coupling.

The Yb³⁺ ion possesses a 4f¹³ electronic configuration, which corresponds to a single electronic hole in the 4f shell. This configuration results in a ²F₇/₂ ground state and a ²F₅/₂ excited state, separated by approximately 10,000 cm⁻¹. When the Yb³⁺ ion is incorporated into a crystal lattice, such as in V₃YbO₉, the surrounding ions create a local electrostatic field, known as the crystal field. This field lifts the degeneracy of the J-manifolds (J = 7/2 and J = 5/2), splitting them into a series of Stark levels.

The extent of this splitting is determined by the strength and symmetry of the crystal field at the Yb³⁺ site. Theoretical modeling of these energy levels typically employs crystal field theory. The crystal field Hamiltonian is expressed as a sum of terms involving crystal field parameters (CFPs) and Stevens operators. These CFPs are determined by the geometry and charge distribution of the coordinating ligands—in this case, the oxygen atoms in the V₃YbO₉ structure.

Computational approaches, such as density functional theory (DFT) and ab initio methods like CASSCF (Complete Active Space Self-Consistent Field), are powerful tools for calculating the electronic structure and CFPs. These calculations can provide valuable insights into the energies of the Stark levels and the nature of the chemical bonding between the Yb³⁺ ion and the surrounding oxygen and vanadium ions.

Furthermore, these computational models can elucidate the nature of interactions between the Yb³⁺ ion and the vanadium sublattice. These interactions can be complex, potentially involving superexchange mechanisms mediated by the intervening oxygen atoms, which would influence the magnetic properties of the material.

While detailed research findings and data tables for V₃YbO₉ are not available, the table below provides a hypothetical structure for presenting such data, based on typical outputs from computational studies on other Yb³⁺-doped materials. This illustrates the type of information that would be generated from dedicated theoretical investigations.

Hypothetical Crystal Field Splitting of Yb³⁺ in V₃YbO₉

| Manifold | Stark Level (Symmetry) | Calculated Energy (cm⁻¹) |

| ²F₇/₂ | Γₓ | 0 |

| Γᵧ | Data not available | |

| Γₐ | Data not available | |

| Γᵦ | Data not available | |

| ²F₅/₂ | Γ'ₓ | Data not available |

| Γ'ᵧ | Data not available | |

| Γ'ₐ | Data not available |

Fundamental Structure Property Relationships in Trivanadium Ytterbium Nonaoxide V3ybo9

Influence of Crystalline Architecture on Electronic Correlations

The crystalline architecture of V₃YbO₉ is foundational to its electronic properties. In complex oxides like this, the arrangement of atoms in the crystal lattice dictates the orbital overlap between the vanadium and oxygen ions, which in turn governs the electronic band structure. The V-O-V bond angles and V-O bond distances are particularly critical in determining the strength of the electronic correlations. cambridge.org

In many vanadium oxides, the d-orbitals of the vanadium ions are responsible for the electronic conductivity and magnetic properties. The spatial extent and overlap of these orbitals can lead to strongly correlated electron systems, where the behavior of one electron is intricately linked to the others, going beyond simple band theory descriptions. cambridge.orgyoutube.com This can give rise to phenomena such as metal-insulator transitions. While the specific crystal structure of V₃YbO₉ is not widely reported, it is expected that the geometry of the VO₆ octahedra or other coordination environments would be the primary determinant of the electronic correlation strength.

Role of Vanadium Mixed Valency and its Impact on Electronic Phenomena

A key feature of trivanadium ytterbium nonaoxide is the presence of vanadium in mixed valence states. To maintain charge neutrality in V₃YbO₉, with ytterbium typically in the +3 oxidation state and oxygen in the -2 state, the average oxidation state of the three vanadium atoms is +5. However, it is highly probable that this is an average of vanadium ions in different oxidation states, such as V⁴⁺ and V⁵⁺, or potentially V³⁺, V⁴⁺, and V⁵⁺. capes.gov.bracs.org

Table 1: Possible Vanadium Oxidation States in V₃YbO₉

| Ytterbium Oxidation State | Oxygen Total Charge | Total Required Positive Charge | Possible Vanadium Oxidation State Combinations (Average +5) |

| +3 | -18 | +15 | One V³⁺, one V⁵⁺, one V⁷⁺ (unlikely) |

| +3 | -18 | +15 | Two V⁴⁺, one V⁷⁺ (unlikely) |

| +3 | -18 | +15 | One V⁴⁺, two V⁵⁺⁺ (charge disproportionation) |

Note: This table presents hypothetical combinations based on charge balance principles. The actual distribution would need to be determined experimentally.

Effects of Ytterbium Incorporation on Structural Modulations and Symmetry

The incorporation of the large ytterbium (Yb³⁺) ion into the vanadium oxide lattice is expected to cause significant structural modulations. rsc.org In perovskite-related structures, the size of the rare-earth cation has a direct influence on the tilting and rotation of the surrounding metal-oxygen octahedra. researchgate.netdntb.gov.ua As the ionic radius of the rare-earth ion changes, the bond lengths and angles within the crystal structure adjust, which can lead to changes in symmetry. daneshyari.com

Interplay between Oxygen Stoichiometry and Electronic Configuration

Oxygen stoichiometry is a critical parameter that can significantly alter the electronic configuration and properties of complex oxides. nih.gov The formula V₃YbO₉ implies a specific oxygen content, but in practice, oxide materials can often exhibit oxygen non-stoichiometry, meaning they can have either a deficiency or an excess of oxygen. utwente.nlmit.edu

Any deviation from the ideal oxygen stoichiometry in V₃YbO₉ would necessitate a change in the valence states of the vanadium ions to maintain charge neutrality. For instance, an oxygen vacancy would lead to a reduction of the average vanadium oxidation state, increasing the concentration of lower valence states like V⁴⁺ or V³⁺. This, in turn, would directly impact the electronic configuration and could dramatically alter the material's conductivity, magnetic properties, and even its crystal structure. researchgate.net The ability to control oxygen stoichiometry could therefore be a powerful tool for tuning the electronic properties of this compound.

Anisotropy in Structural and Electronic Characteristics

Given the likelihood of a distorted, lower-symmetry crystal structure resulting from the incorporation of a rare-earth element, it is probable that this compound exhibits anisotropic properties. aps.orgutwente.nl This means that its structural and electronic characteristics would differ depending on the direction in which they are measured.